Aluminosilicate

説明

Structure

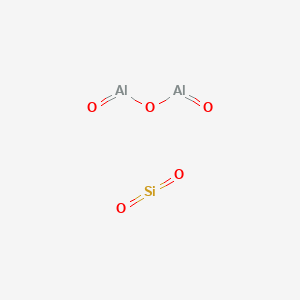

2D Structure

特性

IUPAC Name |

dioxosilane;oxo(oxoalumanyloxy)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.O2Si.3O/c;;1-3-2;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPSIPDUKPIQMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Al]O[Al]=O.O=[Si]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Other Solid, White odorless powder; [Zeolyst International MSDS] | |

| Record name | Zeolites | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zeolites | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21856 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1318-02-1, 1332-09-8, 12141-46-7 | |

| Record name | Zeolites | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pumice | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zeolites | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zeolites | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminium silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Catalytic Cracking:

Catalytic cracking is a cornerstone of the petrochemical industry, used to break down large hydrocarbon molecules into more valuable, smaller ones like gasoline and light olefins. researchgate.netrsc.org The reaction over zeolite catalysts predominantly follows a carbenium ion mechanism initiated at the Brønsted acid sites. researchgate.netmdpi.com

The mechanism can be summarized in the following steps:

Initiation: The reaction starts with the formation of a carbenium ion (a trivalent, positively charged carbon species). This can occur in several ways: a proton from a Brønsted acid site can attack a C-C or C-H bond of an alkane to form an unstable pentacoordinated carbonium ion, which then decomposes into a smaller alkane and a carbenium ion. mdpi.com Alternatively, an olefin (present as an impurity or formed via thermal cracking) can be protonated by a Brønsted acid site to form a carbenium ion. researchgate.netrsc.org

Propagation via β-scission: Once formed, the carbenium ion can undergo β-scission, where the C-C bond in the beta position relative to the positive charge breaks. researchgate.net This is a key chain propagation step that results in the formation of an olefin and a new, smaller carbenium ion, which can continue the cracking cycle. mdpi.com

Isomerization and Hydrogen Transfer: The carbenium ions can rearrange to form more stable secondary or tertiary isomers. Hydrogen transfer reactions between carbenium ions and other hydrocarbon molecules are also common, leading to the formation of alkanes and aromatics. mdpi.com

Termination: The reaction cycle can terminate through various pathways, including the desorption of an olefin from a carbenium ion, leaving the proton on the catalyst surface.

The product selectivity is highly dependent on the zeolite's pore structure. For instance, ZSM-5, with its narrower channels, favors the production of light olefins and LPG, while the larger cavities of USY zeolites yield more gasoline and diesel. mdpi.com

Methanol to Olefins Mto :

The MTO process converts methanol (B129727) into light olefins like ethylene (B1197577) and propylene (B89431), providing a pathway from non-petroleum sources to essential chemical building blocks. wordpress.com The reaction is catalyzed by acidic aluminosilicates, such as ZSM-5, or silicoaluminophosphates (SAPOs). wordpress.comnih.gov While numerous mechanisms have been proposed, the "hydrocarbon pool" mechanism is widely accepted.

The key stages of this mechanism are:

Initial C-C Bond Formation: Methanol and its equilibrium product, dimethyl ether (DME), react to form the first C-C bonds. wordpress.com This is the most debated step, but recent work suggests it involves the formation of cyclic organic species (the "hydrocarbon pool") within the zeolite cages or channels. nih.gov

Olefin Production via the Hydrocarbon Pool: These trapped organic species, including alkylated aromatics or cyclic aliphatics, act as co-catalysts or scaffolds. Methanol or DME molecules react with this hydrocarbon pool, leading to the methylation of the cyclic species, followed by elimination to release light olefins (ethylene, propylene). wordpress.comnih.gov

Dual-Cycle Mechanism: The process is often described by a dual-cycle mechanism involving both aromatic and olefinic species. In the aromatic-based cycle, methylation of benzene (B151609) and other aromatics followed by side-chain cracking produces olefins. In the olefin-based cycle, successive methylation and cracking of olefinic species also generate the desired products.

Deactivation: The hydrocarbon pool species can continue to react and grow into larger polycyclic aromatic hydrocarbons, which eventually block the pores and active sites, leading to catalyst deactivation. nih.gov

The product selectivity in MTO is strongly influenced by the catalyst's cage and channel structure. Zeolites with smaller cages tend to favor the production of ethylene, while larger cages can accommodate the intermediates required for propylene and higher olefins. wordpress.com

The table below shows research findings on how catalyst properties affect product selectivity in the MTO reaction.

| Catalyst | Si/Al Ratio | Key Structural Feature | Primary Olefin Product(s) | Reference |

| SSZ-39 (AEI) | 50-100 (after steaming) | Basket-shaped AEI cage | Propylene, Butylene | acs.org |

| H/CHA | Low | CHA cage | Ethylene | researchgate.net |

| 8MR Zeolites | ~20-50 | Small Cages | Ethylene selectivity decreases as cage size increases | wordpress.com |

| ZSM-5 (MFI) | Variable | Intersecting 10-ring channels | Propylene, Higher Olefins | nih.gov |

This table compiles data from various studies to illustrate the structure-performance relationship in MTO catalysis.

Advanced Characterization Techniques for Aluminosilicate Research

Diffraction-Based Structural Elucidation of Aluminosilicates

Diffraction techniques are fundamental in determining the crystal structure of materials. By analyzing the scattering pattern of a beam of radiation interacting with a sample, researchers can deduce the arrangement of atoms within a crystal lattice.

X-ray Diffraction (XRD) for Phase Identification and Crystallography

X-ray Diffraction (XRD) is a cornerstone technique for the analysis of aluminosilicate materials. It is routinely used for the identification of crystalline phases and the determination of their structural properties. arizona.edu The diffraction pattern, a fingerprint of a crystalline material, is generated by the constructive interference of X-rays scattered by the ordered arrangement of atoms in the crystal lattice. By comparing the obtained diffraction pattern with reference databases, such as those provided by the International Zeolite Association (IZA), the specific phases present in a sample can be identified. iza-structure.org

XRD is not only qualitative but also quantitative. Full-profile analysis of the diffraction pattern, including the Rietveld method, can overcome challenges like preferred orientation and fine crystallite size to quantify the amounts of different phases in a mixture, including gibbsite and various intermediate aluminas. aqw.com.au For example, analysis of smelter-grade alumina (B75360) has revealed the presence of approximately 65% theta-alumina, 15% gamma-alumina, and 10% alpha-alumina, with a portion remaining unaccounted for, possibly as amorphous alumina. aqw.com.au

The technique is also instrumental in studying the formation of aluminosilicates. For instance, XRD has been used to track the phase development in aluminosilicates prepared from rice husk silica (B1680970) and aluminum metal, showing the transformation from an amorphous state at lower temperatures to crystalline phases like mullite (B73837) and quartz at higher temperatures. unila.ac.id The crystallite size of these phases can also be estimated from the broadening of the diffraction peaks using the Scherrer equation. unila.ac.id

However, the analysis of complex this compound systems can be challenging. The similarity in X-ray scattering factors for aluminum and silicon atoms makes their distinction difficult. mdpi.com Furthermore, the presence of amorphous or poorly crystalline phases results in broad, diffuse scattering rather than sharp peaks, complicating the analysis. unila.ac.idnasa.gov

Electron Crystallography and Continuous Rotation Electron Diffraction (cRED) for Atomic Resolution

Electron crystallography has emerged as a powerful technique for determining the atomic structures of complex crystalline materials, including aluminosilicates, especially for nanocrystalline samples. diva-portal.org Electrons interact much more strongly with matter than X-rays, making it possible to obtain diffraction data from very small crystals.

A significant advancement in this field is the development of Continuous Rotation Electron Diffraction (cRED). This method involves continuously rotating a crystal in the electron beam, allowing for the collection of a complete 3D diffraction dataset from a single nanocrystal. acs.orgnih.gov The cRED technique has proven invaluable for solving the structures of novel zeolites that crystallize as thin plates or have significant peak broadening in their powder XRD patterns, which makes structure determination by conventional methods challenging. acs.orgnih.gov For example, the structure of the new this compound zeolite EMM-28, which has large supercavities, was successfully determined using cRED data from multiple crystals, despite the poor quality of its powder XRD pattern. acs.orgnih.gov

Electron crystallography, particularly with advanced detectors like the JUNGFRAU detector, can even distinguish between silicon and aluminum atoms in the this compound framework, which have very similar electron scattering factors. mdpi.comethz.ch This capability is crucial for understanding the Si/Al ordering and its impact on the material's properties. mdpi.com The technique has been successfully applied to determine the precise atomic positions in aluminosilicates like albite and Linde Type A (LTA) zeolite. mdpi.com

Furthermore, automated serial rotation electron diffraction (SerialRED) combined with cluster analysis allows for high-throughput screening of hundreds of crystals per hour, enabling the identification of different phases in a sample and the merging of data from the best-matching crystals for detailed structure analysis. iucr.org

High-Energy X-ray Diffraction for Amorphous and Molten Aluminosilicates

High-energy X-ray diffraction (HEXRD) is a specialized technique that utilizes high-energy X-rays, providing deeper penetration into materials and enabling the study of samples in various environments, including amorphous and molten states. acs.orgnih.gov This method is particularly useful for investigating the structure of non-crystalline aluminosilicates, such as glasses and melts, where long-range order is absent. acs.orgshu.ac.uk

By combining HEXRD with containerless aerodynamic levitation techniques, researchers can study the structure of molten aluminosilicates at very high temperatures without interference from a container. acs.org These studies have revealed significant distortions of the SiO₄ tetrahedral units and a breakdown of intermediate-range order as alumina is added to silica. acs.orgnih.govacs.orgshu.ac.uk For instance, in silica-rich melts, the data are consistent with the presence of four-fold coordinated cations linked through oxygen triclusters, which are thought to contribute to the high viscosity of these liquids. acs.org In contrast, at higher alumina concentrations, the average cation-oxygen coordination number increases, and the structure becomes more disordered with the presence of AlOₙ polyhedra (where n can be 4, 5, or 6), which is associated with lower viscosity melts. nih.govacs.orgshu.ac.uk

HEXRD is also employed to study the structure of amorphous precursors in zeolite synthesis. rsc.orgrsc.org These studies have shown that even in the amorphous state, specific structural motifs, such as 4-membered and 6-membered rings, which are building blocks of the final crystalline zeolite, are already present. rsc.orgrsc.org This provides crucial insights into the crystallization mechanism of zeolites. Furthermore, HEXRD can track the changes in the medium-range order during the crystallization process, revealing that the pathway is characteristic for each type of zeolite. nii.ac.jp

Spectroscopic Probing of this compound Frameworks and Environments

Spectroscopic techniques provide complementary information to diffraction methods by probing the local atomic environments and chemical bonding within the this compound structure.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (²⁷Al MAS NMR, ²⁹Si MAS-NMR)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local structure of aluminosilicates. amazon.comcapes.gov.br Magic-Angle Spinning (MAS) is a crucial technique in solid-state NMR that averages out anisotropic interactions, leading to narrower and better-resolved spectral lines.

²⁷Al MAS NMR specifically probes the environment of aluminum atoms. researchgate.net The chemical shift of the ²⁷Al signal provides information about the coordination number of aluminum, allowing for the distinction between tetrahedrally (AlO₄), pentahedrally (AlO₅), and octahedrally (AlO₆) coordinated aluminum. researchgate.netschweizerbart.de For example, in this compound glasses, ²⁷Al MAS NMR can quantify the populations of these different aluminum species. researchgate.net The technique has also been used to study the changes in aluminum coordination upon hydration or interaction with other molecules. schweizerbart.denih.gov For instance, in some alkali-trachytic glasses, the presence of octahedrally coordinated aluminum has been attributed to the hydrolysis of Al-O bonds upon interaction with aqueous fluids. schweizerbart.de

²⁹Si MAS-NMR provides detailed information about the silicon environment. acs.orgnih.gov The chemical shift of the ²⁹Si signal is sensitive to the number of aluminum atoms connected to the silicon atom through oxygen bridges (Si-O-Al linkages). This allows for the characterization of the short-range ordering of silicon and aluminum atoms in the framework, often described in terms of Qⁿ(mAl) units, where 'n' is the number of bridging oxygens and 'm' is the number of next-nearest neighbor aluminum atoms. acs.orgnih.gov By deconvoluting the broad ²⁹Si MAS NMR spectra, the relative abundance of different Qⁿ(mAl) environments can be quantified. acs.orgnih.gov This information is essential for understanding the Si/Al distribution and the degree of ordering in materials like geopolymer gels. acs.orgnih.gov Double-resonance NMR techniques, such as ²⁹Si{²⁷Al} TRAPDOR, can further confirm the connectivity between silicon and aluminum atoms. nih.govrsc.org

| Technique | Information Gained | Key Findings in Aluminosilicates |

| ²⁷Al MAS NMR | Aluminum coordination (tetrahedral, pentagonal, octahedral) | Quantification of AlO₄, AlO₅, and AlO₆ sites in glasses; observation of changes in Al coordination upon hydration. researchgate.netresearchgate.netschweizerbart.de |

| ²⁹Si MAS-NMR | Silicon local environment (Qⁿ(mAl) units), Si/Al ordering | Quantification of Si-O-Al linkages, characterization of short-range order in geopolymers. acs.orgnih.gov |

| ²⁹Si{²⁷Al} TRAPDOR | Confirms Si-Al connectivity | Provides direct evidence of through-space proximity between silicon and aluminum nuclei. nih.govrsc.org |

Fourier Transform Infrared (FTIR) Spectroscopy for Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups and analyzing chemical bonds in materials. mdpi.com In the context of aluminosilicates, FTIR is particularly useful for studying the vibrations of the Si-O-T bonds (where T can be Si or Al), which form the backbone of the framework. mdpi.com

The position and shape of the absorption bands in the FTIR spectrum are sensitive to the structure and composition of the this compound. The main asymmetric stretching vibration of the T-O-T bonds typically appears in the 950-1250 cm⁻¹ region. mdpi.com The exact position of this band can indicate the degree of polymerization and the extent of aluminum substitution into the silicate (B1173343) framework. mdpi.com For instance, an increase in the Si/Al ratio can lead to a shift in this band to higher wavenumbers, reflecting a more polymerized and silica-rich network. mdpi.com

FTIR can also be used to distinguish between different types of this compound structures, such as amorphous versus crystalline phases, and even between different short-range ordered aluminosilicates. frontiersin.org The technique is also sensitive to the presence of other groups, such as hydroxyl (-OH) groups and water molecules, which show characteristic absorption bands in the higher frequency region of the spectrum. mdpi.com Attenuated Total Reflectance (ATR)-FTIR, a variant of the technique, allows for the in-situ monitoring of the structural evolution of aluminosilicates during processes like geopolymerization. mdpi.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Structural Information |

| Si-O-T Asymmetric Stretch | 950-1250 | Degree of polymerization, Si/Al ratio |

| Si-O-T Symmetric Stretch/Bending | ~650-800 | Framework structure |

| O-H Bending (in H₂O) | ~1630 | Presence of adsorbed or structural water |

| O-H Stretching | ~3200-3700 | Presence of hydroxyl groups and water |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Speciation

X-ray Photoelectron Spectroscopy (XPS) is a powerful and highly sensitive surface analysis technique used to investigate the elemental composition and chemical states of atoms within the outermost layers of this compound materials. geoscienceworld.orgschweizerbart.demdpi.com This method provides crucial insights into the surface chemistry, which often governs the material's interaction with its environment and its performance in various applications.

XPS operates by irradiating the sample with X-rays, which causes the emission of core-level electrons. geoscienceworld.org The kinetic energy of these photoemitted electrons is measured, and from this, the binding energy can be determined. Since each element has a unique set of binding energies, XPS can identify the elements present on the surface. Furthermore, shifts in these binding energies, known as chemical shifts, provide information about the oxidation state and local chemical environment of the atoms. geoscienceworld.orgschweizerbart.de

In the context of this compound research, XPS is employed to:

Determine Surface Elemental Composition: XPS provides quantitative information about the relative amounts of silicon, aluminum, oxygen, and other elements on the surface of the material. geoscienceworld.orgschweizerbart.de This is particularly important for understanding surface phenomena such as catalysis, adsorption, and weathering. For instance, a study on this compound minerals like andalusite and kyanite (B1234781) used XPS to obtain accurate and reproducible chemical information about their near-surface regions. geoscienceworld.orgschweizerbart.de

Analyze Elemental Speciation: XPS can distinguish between different chemical states of the same element. For example, it can differentiate between aluminum in tetrahedral and octahedral coordination within the this compound framework. mdpi.com The binding energy of Al 2p electrons is typically higher for octahedrally coordinated aluminum (74.1–75.0 eV) compared to tetrahedrally coordinated aluminum (73.4–74.55 eV). mdpi.com Similarly, XPS can identify different forms of silicon, such as bridging Si (Si-O₂) and non-bridging Si (Si-O), based on their Si 2p binding energies. mdpi.com

Investigate Chemical Bonding: The O 1s spectrum is particularly informative for aluminosilicates, as it can be deconvoluted into several components corresponding to different oxygen environments, such as Si-O-Si, Si-O-Al, and non-bridging oxygens. schweizerbart.de This allows for a detailed analysis of the silicate and aluminate network structure at the surface.

Study Surface Contamination and Modification: XPS is sensitive to the presence of adsorbed species and surface contaminants, which is critical for understanding surface reactivity. schweizerbart.de For example, the C 1s peak can provide information about adventitious carbon or surface functionalization.

A significant challenge in the XPS analysis of aluminosilicates is surface charging, as they are typically insulating materials. geoscienceworld.orgschweizerbart.de This charging effect can shift the entire spectrum, making it difficult to accurately determine binding energies and interpret chemical states. geoscienceworld.orgschweizerbart.de Various charge correction methods are employed to mitigate this issue, often by referencing the binding energy of a known species, such as adventitious carbon (C 1s at ~284.8 eV) or an internal standard. mdpi.com

Recent advancements and applications include the use of ambient pressure XPS (AP-XPS) to study the interaction of this compound surfaces with gases and liquids under more realistic conditions. aip.orgaip.org This has been instrumental in investigating phenomena like water adsorption and reactions at the interface of 2D this compound layers. aip.orgaip.org

Detailed research findings from XPS studies on various aluminosilicates have provided valuable data on their surface characteristics. For example, in a study of two types of fly ash, XPS was used to quantify the different forms of silicon and aluminum. mdpi.com The results, summarized in the table below, highlight the differences in their this compound structures.

| Sample | Si Species | Binding Energy (eV) | Content (%) | Al Species | Binding Energy (eV) | Content (%) |

| FA-1 | Si-O | 102.7 | 28.57 | Al (IV) | 73.8 | 34.12 |

| Si-O₂ | 103.4 | 37.48 | Al (V) | 74.5 | 25.63 | |

| SiO₂ gel | 104.1 | 33.95 | Al (VI) | 75.1 | 40.25 | |

| FA-2 | Si-O | 102.1 | 40.15 | Al (IV) | 73.6 | 37.36 |

| Si-O₂ | 102.8 | 30.21 | Al (V) | 74.3 | 31.09 | |

| SiO₂ gel | 103.5 | 29.64 | Al (VI) | 74.9 | 31.55 |

Table based on data from a study on fly ash samples, illustrating the quantitative analysis of Si and Al species via XPS. mdpi.com

In another study, XPS was used to investigate the bioactivity of yttrium-incorporating this compound microspheres by analyzing their surface composition before and after incubation in simulated body fluid. researchgate.net The deconvolution of Si 2p, Al 2p, and O 1s peaks provided detailed information about the changes in the chemical environment on the microsphere surfaces. researchgate.net

Furthermore, XPS has been instrumental in understanding the structure of novel this compound molecular sieves. For example, in the characterization of a new this compound molecular sieve, BUCT-3, XPS was used to identify the main elements (Si, Al, O, C, and N) and to quantify the different oxygen species, including a distinctive O₂²⁻ peak at 530 eV. nih.gov

| Sample | O Species | Binding Energy (eV) | Content (%) |

| SiAl-1 | O₂²⁻ | 530.1 | 11 |

| OH⁻ | 531.2 | 35 | |

| T-O-T | 532.2 | 54 | |

| SiAl-2 | O₂²⁻ | 530.1 | 23 |

| OH⁻ | 531.2 | 30 | |

| T-O-T | 532.2 | 47 |

Table summarizing the O 1s content of different species in aluminosilica perhydrate hydrogels, as determined by XPS. nih.gov

These examples underscore the utility of XPS as an indispensable tool in advanced this compound research for elucidating surface and elemental speciation.

Microscopic and Morphological Analysis of this compound Structures

The microscopic and morphological analysis of this compound structures is crucial for understanding their physical properties and how they relate to their chemical composition and formation processes. Several high-resolution microscopy techniques are employed for this purpose, each providing unique insights into the material's architecture from the micrometer to the atomic scale.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)

Scanning Electron Microscopy (SEM) is a widely used technique for visualizing the surface topography and morphology of this compound materials at the micro- and nanoscale. It operates by scanning the sample with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface's topography and composition. The primary signals used for imaging are secondary electrons (for topography) and backscattered electrons (for compositional contrast).

In this compound research, SEM is invaluable for:

Observing particle size and shape: SEM images reveal the size distribution, shape, and aggregation of this compound particles.

Analyzing surface texture: The technique can show the porosity, roughness, and other surface features of the material.

Examining fracture surfaces: For solid this compound bodies, SEM can be used to study the nature of fractures, which can provide information about the material's mechanical properties.

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. When the electron beam from the SEM strikes the sample, it excites electrons in the atoms, causing them to be ejected from their shells. Electrons from higher energy shells then fill the vacancies, and the excess energy is released in the form of X-rays. The energy of these X-rays is characteristic of the element from which they were emitted.

By analyzing the EDX spectrum, researchers can:

Determine the elemental composition: EDX can identify the elements present in the sample and their relative abundance.

Create elemental maps: By scanning the electron beam across the sample and collecting an EDX spectrum at each point, elemental maps can be generated, showing the spatial distribution of different elements. This is particularly useful for assessing the homogeneity of the this compound material.

For example, in the study of geopolymers derived from fly ash, SEM revealed changes in the morphology of the particles after chemical and mechanical activation, while EDX confirmed the Si/Al ratio and the distribution of other elements. Similarly, in the characterization of synthetic zeolites, SEM can be used to observe the crystal morphology, while EDX provides the elemental composition, confirming the successful synthesis of the desired this compound framework.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is capable of imaging the internal structure of materials at the atomic level. In TEM, a beam of electrons is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the electrons that are transmitted through the specimen, which is then magnified and focused onto an imaging device.

For this compound research, TEM is used to:

Visualize the crystal lattice: High-resolution TEM (HRTEM) can resolve the atomic planes within crystalline aluminosilicates like zeolites, allowing for the direct observation of the framework structure and the identification of crystal defects.

Characterize pore structures: TEM can be used to visualize the porous network within mesoporous and microporous aluminosilicates, providing information about pore size, shape, and connectivity.

Analyze nanoparticles: For this compound nanoparticles, TEM is essential for determining their size, shape, and crystallinity.

Identify different phases: Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to determine the crystal structure of different phases within a heterogeneous sample.

For instance, in the study of clay minerals, TEM can reveal the layered structure of the this compound sheets and the presence of intercalated species. In the analysis of catalysts, TEM can be used to visualize the distribution of active metal nanoparticles supported on an this compound carrier.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer, more than 1000 times better than the optical diffraction limit. The AFM consists of a cantilever with a sharp tip (probe) at its end that is used to scan the specimen surface. The cantilever is typically silicon or silicon nitride with a tip radius of curvature on the order of nanometers. When the tip is brought into proximity of a sample surface, forces between the tip and the sample lead to a deflection of the cantilever according to Hooke's law.

In the context of this compound research, AFM is a powerful tool for:

High-resolution surface imaging: AFM can provide three-dimensional topographic images of this compound surfaces with atomic or near-atomic resolution in various environments (air, liquid, or vacuum).

Measuring surface roughness: AFM can quantify the surface roughness at the nanoscale, which is important for applications involving adhesion, friction, and catalysis.

Investigating surface properties: Besides topography, AFM can be operated in various modes to probe other surface properties, such as mechanical (stiffness, adhesion) and electrical properties.

For example, AFM has been used to study the dissolution of this compound minerals in aqueous solutions by imaging the changes in surface topography over time. It has also been employed to investigate the growth of thin this compound films and to characterize the surface of clay particles. The presence of a thick carbon-rich cover on some this compound mineral surfaces can, however, pose challenges for the interpretation of AFM images. schweizerbart.de

Thermal and Porosity Characterization of this compound Materials

The thermal stability and porous nature of this compound materials are defining characteristics that dictate their utility in a wide range of high-temperature and separation-based applications. A suite of analytical techniques is employed to rigorously assess these properties.

Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This mass change provides information about physical phenomena, such as phase transitions, absorption, and desorption, as well as chemical phenomena including chemisorption, thermal decomposition, and solid-gas reactions.

In the study of aluminosilicates, TGA is instrumental in:

Determining thermal stability: TGA curves indicate the temperature at which the material begins to decompose, providing a measure of its thermal stability.

Quantifying volatile content: The mass loss observed in a TGA experiment can be correlated with the amount of water (both physisorbed and chemisorbed), organic templates (in synthetic zeolites), or other volatile components present in the material.

Analyzing decomposition kinetics: By varying the heating rate, the kinetics of the decomposition process can be studied.

Derivative Thermogravimetry (DTG) is the first derivative of the TGA curve, plotting the rate of mass change as a function of temperature. The DTG curve shows peaks at temperatures where the rate of mass loss is at a maximum, making it easier to identify and separate overlapping thermal events.

For example, in the characterization of clay minerals, TGA/DTG can distinguish between the loss of surface water at lower temperatures and the dehydroxylation of the this compound structure at higher temperatures. In the analysis of synthetic zeolites, TGA is used to determine the temperature required to remove the organic structure-directing agents used in their synthesis, a crucial step in activating the material's porosity.

Research on geopolymer concrete has utilized TGA to assess its high-temperature performance, showing that the main mass loss occurs between 100 and 200°C due to the evaporation of free water. The stability of the this compound gel structure at higher temperatures is a key indicator of its fire resistance.

Nitrogen Adsorption-Desorption Isotherms for Pore Structure Analysis

Nitrogen physisorption at cryogenic temperatures, typically 77 K (the boiling point of nitrogen), is a primary technique for characterizing the texture, including surface area and porosity, of nanoporous materials like aluminosilicates. researchgate.netorientjchem.org The method involves incrementally increasing the nitrogen gas pressure in a chamber containing the degassed this compound sample and measuring the volume of gas adsorbed onto the material's surface and condensed within its pores. orientjchem.orgsemanticscholar.org Subsequently, the pressure is incrementally reduced, and the volume of desorbed gas is measured. This process generates an adsorption-desorption isotherm, which is a plot of the volume of adsorbed nitrogen versus the relative pressure (P/P₀). orientjchem.org

The shape of the isotherm curve and its associated hysteresis loop—the gap between the adsorption and desorption branches—provides critical information about the porous structure of the this compound. orientjchem.org According to the International Union of Pure and Applied Chemistry (IUPAC) classification, different isotherm shapes correspond to different pore types. For instance, a Type I isotherm is characteristic of microporous materials, while a Type IV isotherm, which features a hysteresis loop, indicates the presence of mesopores (pores with diameters between 2 and 50 nm). orientjchem.orgresearchgate.net In some amorphous aluminosilicates, a combination of features can be observed, suggesting a complex structure with both micropores and mesopores. researchgate.netorientjchem.org

From these isotherms, several key parameters of the this compound's pore structure can be calculated using established models:

Specific Surface Area: The Brunauer-Emmett-Teller (BET) method is widely used to calculate the total surface area of the material based on the monolayer adsorption of nitrogen. orientjchem.orgosti.gov

Pore Volume: The total pore volume is often estimated from the amount of nitrogen adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99). osti.govunm.edu

Pore Size Distribution: The Barrett-Joyner-Halenda (BJH) model is commonly applied, particularly to the desorption branch of the isotherm, to calculate the distribution of mesopore sizes. researchgate.netorientjchem.orgsemanticscholar.org This method can reveal narrow or broad pore size distributions. semanticscholar.org

Research on various this compound-based materials demonstrates the utility of this technique. For example, studies on geopolymer-zeolite composites, a type of this compound material, have used nitrogen adsorption to quantify changes in porosity with composition. osti.gov Similarly, the technique has been used to assess the porous structure of this compound adsorbents before and after the uptake of heavy metals, showing a decrease in average pore diameter after metal loading. orientjchem.orgsemanticscholar.org

Table 1: Porous Properties of Different this compound Materials from Nitrogen Adsorption Analysis

| This compound Material | BET Surface Area (SBET) (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (Å) | Reference |

|---|---|---|---|---|

| Geopolymer Composite (GP-2) | 14.8 | 0.02 | N/A | osti.gov |

| Geopolymer Composite (GP-3) | 36.2 | 0.22 | N/A | osti.gov |

| Geopolymer Composite (GP-4) | 40.4 | 0.20 | N/A | osti.gov |

| This compound Adsorbent (before metal uptake) | N/A | N/A | 77.9 | semanticscholar.org |

| This compound Adsorbent (after metal uptake) | N/A | N/A | 65.5 | semanticscholar.org |

Mercury Intrusion Porosimetry for Pore Size Distribution

Mercury Intrusion Porosimetry (MIP) is a powerful analytical technique used to characterize the pore structure of solids, particularly for measuring larger pores that are beyond the typical range of gas adsorption methods. anton-paar.comparticletechlabs.com The technique is applicable to a wide dynamic range of pore sizes, from approximately 3 nanometers to over 900 micrometers. anton-paar.comshimadzu.co.jp The method is based on the principle that a non-wetting liquid, almost exclusively mercury, will not penetrate pores unless external pressure is applied. shimadzu.co.jpdti.dk

The analysis involves placing the this compound sample in a special sample cup (penetrometer) which is then evacuated and filled with mercury. particletechlabs.com As pressure is gradually applied, the mercury is forced into the open pores of the material, starting with the largest and proceeding to progressively smaller pores as the pressure increases. anton-paar.com The volume of mercury intruded at each pressure point is precisely measured. particletechlabs.com

The relationship between the applied pressure and the size of the pores being filled is described by the Washburn equation. shimadzu.co.jpcore.ac.uk This equation relates the pressure required to force mercury into a cylindrical pore to the surface tension and contact angle of the mercury and the diameter of the pore. shimadzu.co.jp By monitoring the intruded volume as a function of pressure, a comprehensive pore size distribution can be determined. lucideon.com

MIP provides several key parameters about the this compound material:

Pore Size Distribution: It yields detailed data on the volume of pores within different size ranges. lucideon.com

Total Pore Volume: The total volume of mercury intruded at the maximum pressure corresponds to the total volume of accessible pores. shimadzu.co.jp

Porosity: The percentage of void space in the material can be calculated. lucideon.com

Bulk and Apparent Density: The technique can also determine the density of the material. lucideon.com

Research on this compound geopolymers has shown a direct correlation between the particle size of the raw materials and the resulting pore structure. mdpi.com Finer starting particles lead to a geopolymer with a smaller average pore diameter. mdpi.com For instance, in one study, the average pore diameter in a metakaolin-based geopolymer was significantly reduced by milling the this compound precursor. mdpi.com

Table 2: Effect of this compound Particle Size on Geopolymer Pore Diameter as Determined by Mercury Intrusion Porosimetry

| Geopolymer Sample Series | Particle Size Description | Average Pore Diameter (nm) | Reference |

|---|---|---|---|

| GB-K1M | Coarse | 19.8 | mdpi.com |

| GB-K1M | Finely Milled (20000) | 9.1 | mdpi.com |

| GB-K2M | Coarse | 32.3 | mdpi.com |

| GB-K2M | Finely Milled (20000) | 5.1 | mdpi.com |

Theoretical and Computational Modeling of Aluminosilicate Systems

Atomistic and Molecular Dynamics Simulations of Aluminosilicate Structures

Atomistic and molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems. By solving the classical equations of motion for a collection of atoms, MD provides a dynamic view of material structures and processes. These simulations have been extensively applied to aluminosilicates to investigate everything from the disordered nature of melts to the specific interactions governing the performance of crystalline zeolites.

Simulation of Molten this compound Behavior and Intermediate Range Order

Molecular dynamics simulations are uniquely suited to exploring the structure and properties of molten aluminosilicates, which are crucial in geological processes and industrial applications like slag metallurgy and glass manufacturing. mdpi.com First-principles MD simulations of a calcium this compound (CaO-Al₂O₃-SiO₂) melt have revealed key structural details. aps.orgarxiv.org These simulations show that the local structure is dominated by SiO₄ and AlO₄ tetrahedral units. mdpi.comaps.org In these melts, the number of non-bridging oxygens can exceed predictions from simple stoichiometry. aps.orgarxiv.orgresearchgate.net Furthermore, the "aluminum avoidance principle," which suggests that Al-O-Al linkages are rare, is found to be violated in these simulated melts. aps.orgarxiv.orgresearchgate.net

MD simulations also provide insights into the coordination environment of atoms. For instance, in CaO-Al₂O₃-SiO₂ melts, a significant proportion of oxygen atoms are three-fold coordinated, and five-fold coordinated aluminum and silicon atoms are also observed. aps.orgarxiv.orgresearchgate.net The bond lengths between different atomic pairs can be precisely calculated, with Si-O and Al-O bonds being the shortest and strongest, confirming their role as the primary network-forming units. mdpi.com The influence of pressure on molten aluminosilicates, such as CaAl₂Si₂O₈, has also been investigated. geoscienceworld.org These simulations demonstrate that increasing pressure leads to profound changes in the coordination of silicon and aluminum, with a shift from four-fold coordination at low pressure to five-fold and eventually six-fold coordination at higher pressures. geoscienceworld.org This is accompanied by a change in the medium-range order, from corner-sharing ring structures to edge-sharing polyhedra. geoscienceworld.org

Table 1: Structural Properties of a Simulated Molten Calcium this compound (CAS) System Compared to a Silica (B1680970) (SiO₂) Melt

| Property | Molten CAS (CaO-Al₂O₃-SiO₂) | Molten SiO₂ | Reference |

| Si-O Bond Length | ~1.61 Å | - | mdpi.com |

| Al-O Bond Length | ~1.73 Å | - | mdpi.com |

| Predominant Units | SiO₄ and AlO₄ tetrahedra | SiO₄ tetrahedra | mdpi.comaps.org |

| Aluminum Avoidance | Violated | Not Applicable | aps.orgarxiv.orgresearchgate.net |

| Coordination Defects | 5-fold Si, 5-fold Al, 3-fold O | 5-fold Si | aps.orgarxiv.org |

| Non-Bridging Oxygens | In excess of stoichiometric prediction | - | aps.orgarxiv.orgresearchgate.net |

Modeling of Hydration and Cation-Framework Interactions in Zeolites

Zeolites are crystalline aluminosilicates with a porous framework structure that makes them invaluable as catalysts, adsorbents, and ion-exchange materials. Their properties are critically dependent on the interactions between the this compound framework, extra-framework cations that balance the charge of the [AlO₄]⁻ tetrahedra, and adsorbed molecules like water. acs.org Molecular dynamics simulations have been instrumental in understanding these interactions.

Classical MD simulations have been used to study the hydration of zeolites like clinoptilolite and heulandite with various alkali and alkaline earth cations. randallcygan.com These studies analyze hydration enthalpies, radial distribution functions, and ion coordination to describe the energetic and structural aspects of the species within the zeolite pores. randallcygan.com The results indicate that the charge density of the extra-framework cations is the most significant factor influencing the behavior of the confined water molecules. randallcygan.com Similarly, simulations of hydrated zeolite 4A show that water molecules occupy preferred sites within the large α-cages and that their mobility depends on their location. acs.org In faujasite-type zeolites like NaX and NaY, MD simulations have elucidated a multi-step water adsorption mechanism, which involves initial adsorption around the sodium cations, followed by the formation of a monolayer on the pore walls, and finally pore filling. acs.org

The interaction between the framework and the charge-compensating cations is also a key area of study. MD simulations using specialized force fields can accurately predict the positions and vibrational frequencies of cations within the zeolite structure. rsc.orgumass.edu These simulations have shown that cation movement in dry zeolites is often a highly correlated process, involving jumps of multiple cations, and can be quite sluggish even at high temperatures. umass.edu However, the adsorption of other molecules can induce significant cation migration. umass.edu The effect of water on cation location is also significant; simulations have shown that the presence of even small amounts of residual water can alter the preferred adsorption sites of cations, a finding that helps reconcile computational predictions with experimental data. psu.edu

Density Functional Theory (DFT) Calculations for this compound Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for studying the reactivity of materials, as it can accurately calculate energies, describe bond breaking and formation, and elucidate reaction mechanisms. In the context of aluminosilicates, DFT has been widely applied to understand adsorption processes and catalysis at a fundamental level.

Investigation of Binding Energies and Geometries in Adsorption Processes

DFT calculations are a powerful tool for quantifying the interactions between adsorbate molecules and this compound surfaces, providing precise binding energies and optimized adsorption geometries. researchgate.netfrontiersin.org These calculations have been used to study the separation of olefins and paraffins in zeolites like NaY and LTA5A. csic.es By calculating the binding energies of propane (B168953) and propene, researchers found that propene adsorbs more strongly, with the difference in energy being larger in LTA5A due to the presence of calcium cations. csic.es

DFT has also been employed to investigate the adsorption of ammonia (B1221849) (NH₃) and water on the surface of microcline, an this compound mineral. aip.org These studies revealed that NH₃ adsorbs molecularly by forming hydrogen bonds with surface silanol (B1196071) (Si-OH) and aluminol (Al-OH) groups, occupying the same sites as water. aip.org Despite having closely matched adsorption energies, NH₃ is readily replaced by water. aip.org The interaction of water with various models of the silicoaluminophosphate SAPO-34, a material used for thermal energy storage, has also been studied using DFT. rsc.org These calculations show that the host-guest interaction energy is significantly influenced by local heterogeneities like silicon islands and defects within the framework. rsc.org

Table 2: DFT-Calculated Binding Energies of Adsorbates on Aluminosilicates

| This compound | Adsorbate | Binding Energy (eV) | Key Finding | Reference |

| NaY Zeolite | Propane | -0.469 | Propylene (B89431) binds more strongly than propane. | csic.es |

| NaY Zeolite | Propylene | -0.590 | Propylene binds more strongly than propane. | csic.es |

| LTA5A Zeolite | Propane | -0.694 | Presence of Ca²⁺ enhances binding energy difference. | csic.es |

| LTA5A Zeolite | Propylene | -0.885 | Presence of Ca²⁺ enhances binding energy difference. | csic.es |

| SAPO-34 | Water (low loading) | ~ -0.93 (approx. -90 kJ/mol) | Interaction strength is reduced in systems with defects. | rsc.org |

| SAPO-34 | Water (high loading) | ~ -0.73 (approx. -70 kJ/mol) | Interaction strength is reduced in systems with defects. | rsc.org |

Computational Prediction of Catalytic Mechanisms on this compound Surfaces

Understanding the precise steps involved in a catalytic reaction is crucial for designing better catalysts. DFT calculations allow researchers to map out entire reaction pathways, identifying transition states and calculating activation barriers for each elementary step. This provides a detailed picture of the catalytic mechanism.

DFT is also used to understand the role of different active sites. Studies on ethanol (B145695) dehydration in Sn-Beta zeolites have used DFT to map possible reaction mechanisms and have shown that hydrolyzed "open sites" are crucial reactive intermediates that stabilize favorable transition states. purdue.edu Similarly, DFT calculations have been employed to explore the CO₂ cycloaddition with ethylene (B1197577) oxide over metal-exchanged BEA zeolites. rsc.org These studies can distinguish between different potential mechanisms (concerted vs. stepwise) and quantify the effect of a co-catalyst on the activation energies. rsc.org The insights gained from such computational predictions are invaluable for the rational design and optimization of this compound-based catalysts for a wide range of chemical transformations. purdue.edunih.govacs.org

Multiscale Simulation Techniques for this compound Microstructure-Functionality Relationships

For instance, in the study of alkali-activated this compound materials, also known as geopolymers, multiscale models are used to predict mechanical properties like elasticity. cvut.czascelibrary.org These models can combine information from the nano-scale, such as the intrinsic properties of the N-A-S-H gel phase determined by methods like nanoindentation or molecular dynamics, with meso-scale information about the packing of gel particles and the evolution of porosity. cvut.czgeorgefox.edu By incorporating theories like percolation, these models can describe the transition from a fluid-like slurry to a solid material and explain how factors like curing conditions affect the final microstructure and strength. cvut.czucl.ac.uk

The development of such models often involves a hierarchical or concurrent coupling of different simulation techniques. ethz.chresearchgate.net For example, DFT calculations can provide accurate force fields for use in larger-scale MD simulations. mdpi.com The results of MD simulations, in turn, can inform parameters for mesoscale models, such as phase-field or finite element methods, which can then predict macroscopic properties. ethz.choaepublish.com Recently, data-driven and machine learning approaches have been integrated into multiscale frameworks. messiah.edu These methods can use databases of microstructures and their computed properties to train models that can rapidly predict the performance of new material compositions, accelerating the design and discovery of advanced this compound materials with tailored functionalities. georgefox.edumessiah.edu

Machine Learning Approaches in this compound Materials Discovery and Design

Predicting Material Properties

Researchers have successfully employed shallow artificial neural networks (ANN) and deep neural networks (DNN) to predict the mechanical and fracture properties of composites reinforced with hollow this compound particles (Cenospheres). mdpi.com These models were trained on experimental data corresponding to different volume fractions of the this compound filler to predict properties such as Young's modulus, tensile strength, and fracture toughness. mdpi.com

In the study of this compound glasses and melts, which are vital for both geological sciences and materials applications like smartphone displays, deep learning has been used to create predictive frameworks. carnegiescience.edu One such framework, "i-Melt," is a physics-guided neural network model that combines deep neural networks with thermodynamic equations. github.iocarnegiescience.edu It has been trained to predict 18 different properties of melts and glasses in the K₂O-Na₂O-Al₂O₃-SiO₂ system. carnegiescience.edu This model can accurately predict viscosity over a vast range (10⁰ to 10¹⁵ Pa·s), as well as other key characteristics like density, optical refractive index, and glass transition temperature with high precision on unseen data. carnegiescience.edu

Another significant area is the prediction of properties for alkali-activated mortars (AAMs), which are considered eco-friendly construction materials. Machine learning models have been shown to reliably predict the compressive strength of AAMs based solely on the physicochemical attributes of their this compound precursors. mst.edu The predictive power of these models was enhanced by combining multiple compositional descriptors into a single, composite chemostructural descriptor, which reduces the degrees of freedom. mst.edu

A greybox artificial neural network, refined by a Gaussian process, was trained on a massive database of over 28,000 viscosity measurements of phospho-alumino-silicate melts. arxiv.org This model demonstrated high accuracy in predicting molten magma viscosity across a wide range of temperatures and pressures up to 30 GPa, and has been applied to model magma oceans on lava planets. arxiv.org

The table below summarizes various machine learning models applied to predict the properties of this compound systems.

| ML Model/Framework | This compound System | Properties Predicted | Key Findings |

| Shallow ANN & Deep Neural Network (DNN) | Cenosphere-reinforced polyurethane composites | Young's modulus, tensile strength, fracture toughness, mass density mdpi.com | Both models effectively predicted properties. The non-linear DNN showed some unexpected predictions for mass density, which were rectified by using a double-hidden-layer DNN. mdpi.com |

| i-Melt (Deep Learning Neural Network) | K₂O-Na₂O-Al₂O₃-SiO₂ glasses and melts | Viscosity, density, refractive index, glass transition temperature, configurational entropy, Raman spectra carnegiescience.edu | Achieved high precision for viscosity (≤ 0.4 log₁₀ Pa·s error), density (≤ 0.02 error), and refractive index (≤ 0.006 error). carnegiescience.edu |

| Machine Learning (ML) Model | Alkali-activated mortars (AAMs) | Compressive strength mst.edu | Reliably predicted compressive strength from initial physicochemical attributes, with performance improved by using composite chemostructural descriptors. mst.edu |

| Greybox ANN with Gaussian Process | Phospho-alumino-silicate melts | Molten magma viscosity arxiv.org | Trained on 28,898 measurements, the model achieves high predictive accuracy (RMSE ≈ 0.4 log₁₀ Pa·s) for compositions from SiO₂ to multicomponent glasses. arxiv.org |

| Neural Network Interatomic Potentials & Regression Models | Zeolite MFI | 27Al NMR chemical shifts rsc.org | The approach achieved close to quantitative agreement with experimental data, allowing for the tentative assignment of NMR peaks to specific aluminum sites in the zeolite framework. rsc.org |

Accelerating Simulations with ML Potentials

While first-principles calculations like Density Functional Theory (DFT) provide high accuracy, their computational cost limits their application to small systems and short timescales. rsc.orgchemrxiv.org Machine learning potentials (MLPs) are emerging as a powerful solution to bridge this gap. chemrxiv.orgutoronto.carsc.org MLPs are trained on data from high-accuracy quantum mechanics calculations and can subsequently predict interatomic forces with comparable accuracy but at a fraction of the computational cost, enabling large-scale, long-duration simulations. chemrxiv.orgutoronto.ca

The development of MLPs for aluminosilicates allows for the study of complex and reactive phenomena that were previously intractable. chemrxiv.org For example, a reactive neural network potential (NNP) was developed for this compound zeolites and water. chemrxiv.org This NNP, with an energy root-mean-square error (RMSE) an order of magnitude lower than traditional reactive force fields, can accurately model the effects of aluminum content and water loading on proton solvation and dynamics within zeolite pores. chemrxiv.org Such potentials are expected to have broad applicability for simulating reactive processes in various zeolites, irrespective of their topology or Si/Al ratio. chemrxiv.org

Another project aims to develop a machine learning force field for clay minerals by first modeling their elemental constituents like silicon and silica. utoronto.ca This step-wise approach addresses the complexity of clay systems to create potentials capable of describing interatomic forces accurately and efficiently. utoronto.ca The use of MLPs also allows for the prediction of spectroscopic properties. By using neural network potentials for structure sampling and regression models for shift prediction, researchers have been able to cost-effectively predict ²⁷Al NMR chemical shifts in the MFI zeolite, achieving results that align well with experimental data. rsc.org

Data-Driven Design and Synthesis of Zeolites

Machine learning has been used to dramatically accelerate the computational design of OSDAs. pnas.org By replacing computationally expensive molecular dynamics evaluations with a trained neural network, the screening process for OSDA candidates for zeolite beta was accelerated by a factor of 350. pnas.org This data-driven approach identified thousands of promising OSDAs, many of which were predicted to stabilize the target zeolite structure better than known templates. pnas.org

Furthermore, computational simulations and data mining are combined to design OSDAs for complex intergrown zeolite structures. mit.eduacs.org By mining large databases of zeolite-OSDA pairs, researchers can identify single OSDAs that are bi-selective, promoting the crystallization of two different frameworks to form a desired intergrowth. mit.eduacs.org This data-driven strategy helps bypass more complex and expensive synthesis routes and can accelerate the discovery of novel zeolite materials with tailored properties. mit.eduacs.org

To fuel these data-driven approaches, researchers are developing tools to automatically extract synthesis information from the vast scientific literature. nih.govmit.edu Using natural language processing, crucial data like precursors, reaction conditions, and resulting structures are compiled into large datasets, which are then used to train ML models that can predict synthesis outcomes and guide the discovery of new materials. nih.govmit.edu

Catalytic Science of Aluminosilicate Materials

Heterogeneous Catalysis by Aluminosilicates

Heterogeneous catalysis using aluminosilicate materials is a cornerstone of the petrochemical and refining industries. These materials, particularly zeolites, possess unique structural and chemical properties that make them highly effective catalysts for a variety of acid-catalyzed reactions.

Acid Catalysis on Zeolitic Aluminosilicates

Zeolites are crystalline aluminosilicates with a three-dimensional framework of SiO₄ and AlO₄ tetrahedra. The substitution of a tetravalent silicon atom with a trivalent aluminum atom creates a net negative charge on the framework, which is balanced by a cation, typically a proton (H⁺) in the acidic form. mdpi.com This arrangement gives rise to Brønsted acid sites, specifically bridging Si-(OH)-Al groups, which are the primary active centers for many catalytic reactions. mdpi.com The strength and concentration of these acid sites can be tailored by varying the silicon-to-aluminum (Si/Al) ratio within the zeolite framework. mdpi.com A lower Si/Al ratio generally leads to a higher concentration of acid sites.

In addition to Brønsted acidity, zeolites can also exhibit Lewis acidity. Lewis acid sites can be associated with extra-framework aluminum species or coordinatively unsaturated aluminum atoms within the framework. mdpi.comlidsen.com The nature and strength of these acid sites are critical in determining the catalyst's activity and selectivity for specific reactions. rsc.org For instance, strong Brønsted acid sites in zeolites like HZSM-5 are known to promote not only desired reactions like ethanol (B145695) dehydration but also side reactions such as ethylene (B1197577) oligomerization, which can lead to catalyst deactivation through coke formation. chemrxiv.org

The catalytic activity of zeolitic aluminosilicates is also influenced by their well-defined microporous structure. These pores, typically in the range of 0.3 to 1.0 nm, impart shape selectivity, allowing only molecules of a certain size and shape to access the active sites within the catalyst. mdpi.com This molecular sieving effect is a key advantage of zeolites, enabling highly selective catalytic transformations. mdpi.com

Applications in Biodiesel Production and Hydrocracking Processes

This compound catalysts are extensively utilized in crucial industrial processes such as biodiesel production and hydrocracking.

Biodiesel Production:

In biodiesel production, this compound catalysts, often in their mesoporous form like Al-MCM-41, are effective for the esterification of free fatty acids (FFAs) and the transesterification of triglycerides. mdpi.comresearchgate.net These solid acid catalysts offer a sustainable alternative to traditional homogeneous catalysts, as they are easily separated from the reaction products, recyclable, and less sensitive to water and FFA content in the feedstock. mdpi.comijirss.com

Recent research has focused on enhancing the efficiency of these catalysts. For example, modifying aluminosilicates with metals like iron has shown to improve biodiesel yield. ijirss.com One study reported a biodiesel yield of 91% using a CaO–ZSM5 this compound/Fe₃O₄ catalyst derived from waste materials. ijirss.com Another innovative approach involves using a lithium-impregnated this compound catalyst in a fixed-bed reactor for continuous biodiesel production at room temperature, achieving a high fatty acid methyl ester (FAME) yield of 97.1%. mdpi.comresearchgate.net

Hydrocracking Processes:

Hydrocracking is a vital refinery process for converting heavy petroleum fractions into lighter, more valuable products like gasoline and diesel. ifpenergiesnouvelles.fr This process requires bifunctional catalysts that possess both an acidic function for cracking and a hydrogenation/dehydrogenation function. royalsocietypublishing.org Aluminosilicates, including amorphous silica-alumina and zeolites like zeolite beta and zeolite 13X, provide the necessary acidity. royalsocietypublishing.orgindustryarc.com The hydrogenation component is typically supplied by metals such as platinum, palladium, or transition metals like nickel and molybdenum, which are supported on the this compound. royalsocietypublishing.org

The porous structure of aluminosilicates is critical in hydrocracking. While microporous zeolites are effective, they can sometimes lead to higher gas yields due to diffusion limitations of large hydrocarbon molecules. royalsocietypublishing.org The introduction of mesopores (2–50 nm) can enhance the diffusion of bulky molecules, improving selectivity towards liquid products. royalsocietypublishing.org Therefore, hierarchical aluminosilicates with both micropores and mesopores are of great interest for developing advanced hydrocracking catalysts. ifpenergiesnouvelles.fr

Surface Chemistry and Active Site Characterization in this compound Catalysts

The catalytic performance of aluminosilicates is intrinsically linked to their surface chemistry and the nature of their active sites. Characterizing these features is crucial for understanding reaction mechanisms and designing more efficient catalysts.

A variety of techniques are employed to probe the surface of this compound catalysts. Fourier-transform infrared spectroscopy (FTIR) of adsorbed probe molecules, such as pyridine (B92270) and acetonitrile, is a powerful method to distinguish between and quantify Brønsted and Lewis acid sites. acs.org Temperature-programmed desorption (TPD) of ammonia (B1221849) is another common technique used to determine the strength and distribution of acid sites. lidsen.com

Solid-state nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the local environment of silicon and aluminum atoms. For instance, ²⁷Al MAS NMR can differentiate between tetrahedrally and octahedrally coordinated aluminum, offering insights into the nature of the active sites. researchgate.netresearchgate.net Advanced NMR techniques, like double resonance experiments (e.g., ²⁷Al-²⁹Si), can provide direct evidence of Al-O-Si linkages and help estimate the surface Si/Al ratio. acs.org

Research has shown that the distribution of aluminum atoms within the this compound framework can be random, leading to the formation of both isolated and paired aluminum sites. researchgate.net These different site arrangements can exhibit distinct catalytic activities. The surface of amorphous silica-alumina and the external surfaces of zeolites often possess acid sites with different structures and reactivity compared to the bulk bridging sites within zeolite crystals. acs.org

The introduction of other elements can also modify the surface chemistry. For example, incorporating nickel into mesoporous aluminosilicates like Al-MCM-41 creates active sites for ethylene oligomerization. csic.es Characterization studies have revealed that unsaturated Ni²⁺ cations grafted on silanols and at the surface of small NiO nanoparticles are the active species in this reaction. csic.es

Design and Engineering of Structured this compound Catalysts

The performance of this compound catalysts can be significantly enhanced through the design and engineering of structured catalytic architectures. These advanced fabrication methods aim to optimize the catalyst's geometry for improved fluid dynamics and reactant-catalyst interaction.

3D Printing and Advanced Fabrication of Catalytic Architectures

Three-dimensional (3D) printing has emerged as a transformative technology for fabricating catalysts with precisely controlled, complex geometries that are unattainable with conventional methods. osti.gov This technique allows for the creation of structured catalysts with optimized shapes, microstructures, and pore architectures, leading to improved mass transfer and catalytic efficiency. osti.govmdpi.com

One notable application is the fabrication of a lithium-impregnated this compound catalyst using a 3D-printed mold. mdpi.comresearchgate.net This structured catalyst, featuring a cylindrical shape with multiple circular channels, was designed to enhance fluid dynamics in a fixed-bed reactor for biodiesel production. mdpi.comresearchgate.net The precise control over the catalyst's structure facilitated efficient reactant interaction and reduced mass transfer limitations. researchgate.net Another example involves the 3D printing of a micro-structured catalytic stirring system using potassium-loaded amorphous this compound, which demonstrated high mechanical strength and reusability. osti.gov

Direct ink writing is another advanced fabrication technique used to create geopolymer catalysts with ordered channels and high surface area for biodiesel production. osti.gov Beyond material extrusion methods, techniques like stereolithography and digital light processing are being explored to further improve the resolution and surface finish of 3D-printed catalysts. osti.gov These methods enable the creation of hierarchical structures, combining macropores for efficient transport with meso- and micropores for high surface area and catalytic activity.

Optimization of Fluid Dynamics and Reactant Interaction in Fixed-Bed Systems

Structured catalysts, such as those fabricated by 3D printing, offer significant advantages over traditional randomly packed beds of pellets or powders. The ordered channels and controlled porosity of structured catalysts can lead to a lower pressure drop, improved heat transfer, and more uniform flow distribution. mdpi.comdoaj.org This prevents issues like flow maldistribution and the formation of hot spots, which can occur in packed-bed reactors, especially in exothermic reactions. tu-clausthal.de

For instance, in the production of biodiesel using a 3D-printed this compound catalyst, the cylindrical structure with circular channels was specifically designed to enhance fluid dynamics. mdpi.comresearchgate.net This design helped to overcome the challenges of immiscibility between methanol (B129727) and oil by improving phase homogenization and ensuring effective contact between the reactants and the catalyst surface. mdpi.com

Interfacial Phenomena and Reaction Mechanisms on this compound Surfaces

The catalytic prowess of this compound materials is fundamentally rooted in the complex events that unfold at their surfaces and within their porous structures. The interaction between reactant molecules and the catalyst surface, the nature of the active sites, and the intricate pathways of chemical transformations are all critical components of their catalytic science.

Adsorption and the Nature of Active Sites

The surface of an this compound is not a uniform landscape. It features a variety of potential active sites that govern its adsorptive and catalytic behavior. researchgate.net The primary active sites responsible for the catalytic activity of aluminosilicates, particularly in their acidic form (zeolites), are Brønsted and Lewis acid sites.

Brønsted Acid Sites (BAS): These sites are generated by the isomorphous substitution of a Si⁴⁺ cation with an Al³⁺ cation in the tetrahedral framework. purdue.edu This substitution creates a charge imbalance that is compensated by a proton (H⁺), typically forming a bridging silanol (B1196071) group (Si-OH-Al). purdue.eduameslab.gov These protons are the source of Brønsted acidity and are crucial for many catalytic reactions, acting as proton donors to initiate reactions like cracking and dehydration. researchgate.netchemrxiv.org The strength and density of these sites can be tuned by altering the Si/Al ratio of the material. mdpi.com

Lewis Acid Sites (LAS): These sites are typically associated with extra-framework aluminum (EFAl) species or coordinatively unsaturated aluminum atoms within the structure. acs.org Lewis acid sites function as electron-pair acceptors and can initiate reactions by, for example, abstracting a hydride ion from an alkane. researchgate.netrsc.org

Other Surface Sites: Beyond the primary acid sites, the surface also contains silanol groups (Si-OH) at crystal defects or termini, and oxygen anions (O⁻), which can participate in adsorption through hydrogen bonding or van der Waals interactions. researchgate.networdpress.comaip.org

The adsorption of molecules onto these sites is the inaugural step of any catalytic process. Studies have shown that molecules like ammonia and water adsorb molecularly by forming hydrogen bonds with surface silanol and aluminol groups. aip.org The specific geometry of adsorption is dictated by the distribution and proximity of these hydroxyl groups. aip.org In catalytic reactions, reactant molecules such as alcohols or hydrocarbons are adsorbed onto the acid sites, initiating their transformation. For instance, in the methanol-to-olefin (MTO) process, methanol is initially adsorbed on a Brønsted acid site through a strong hydrogen-bonding interaction. researchgate.net

The table below summarizes key active sites on this compound surfaces and their roles.

| Active Site Type | Origin | Role in Catalysis | Example Reaction |

| Brønsted Acid Site (Si-OH-Al) | Isomorphous substitution of Si⁴⁺ by Al³⁺ | Proton donor, initiates carbocation formation | Alkane Cracking, Methanol-to-Olefins (MTO) |

| Lewis Acid Site (e.g., EFAl) | Extra-framework aluminum, framework defects | Electron-pair acceptor, hydride abstraction | Alkane Cracking, Isomerization |

| Terminal Silanol Group (Si-OH) | Crystal surface termination, defects | Weak acid sites, hydrogen bonding | Methanol-Dimethyl Ether Equilibration wordpress.com |

| Exchangeable Cations (e.g., Na⁺, K⁺) | Charge compensation in the framework | Influence acidity and molecular adsorption | Ion Exchange researchgate.net |

This table provides an overview of primary active sites and their functions based on established research.

Reaction Mechanisms in Key Catalytic Processes

The unique surface properties and porous architecture of aluminosilicates enable a variety of important industrial reactions. The mechanisms often involve carbocationic intermediates, with the product distribution being heavily influenced by the catalyst's structure and acidity.

Adsorption and Separation Science Utilizing Aluminosilicates

Principles of Adsorption and Ion Exchange in Microporous Aluminosilicates

The efficacy of microporous aluminosilicates, such as zeolites, in separation technologies stems from their ability to adsorb molecules and exchange ions. Adsorption is a surface phenomenon where molecules from a fluid phase accumulate on the solid surface of the aluminosilicate, driven by physical forces (physisorption) or chemical bonds (chemisorption). Ion exchange, on the other hand, is a stoichiometric process involving the reversible exchange of ions between the this compound framework and a surrounding solution.